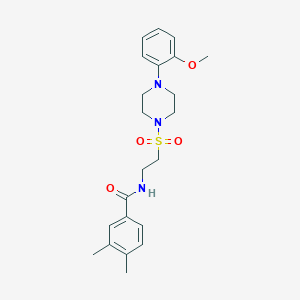

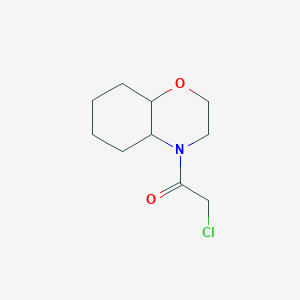

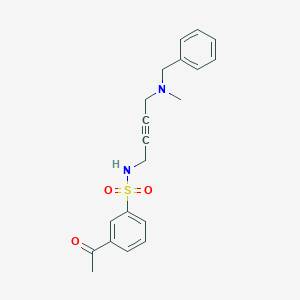

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3,4-dimethylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3,4-dimethylbenzamide” is a chemical compound that has been studied for its potential therapeutic applications . It has been the subject of comparative analysis with other arylpiperazine based alpha1-adrenergic receptors antagonists .

Synthesis Analysis

The synthesis of this compound involves several steps. One method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the conjugation of a chloroacetylated derivative of 1- with trisubsituted cyclen, followed by cleavage with trifluoroacetic acid (TFA) .

Molecular Structure Analysis

The molecular structure of this compound is complex, and its analysis requires advanced techniques such as in silico docking and molecular dynamics simulations . These techniques have been used to identify promising lead compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include cyclization, aza-Michael addition, and cleavage reactions . These reactions are crucial for the formation of the piperazine ring and the attachment of various functional groups .

Wirkmechanismus

Target of Action

The primary target of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3,4-dimethylbenzamide is the alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and have been associated with numerous neurodegenerative and psychiatric conditions .

Mode of Action

This compound interacts with its target, the alpha1-adrenergic receptors, by binding to them. This compound has shown a high affinity for these receptors, with binding affinity in the range of 22 nM to 250 nM .

Biochemical Pathways

The interaction of this compound with the alpha1-adrenergic receptors affects the downstream signaling pathways of these receptors. The primary function of these receptors is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have been studied. The compound has shown an acceptable pharmacokinetic profile, making it a promising lead compound for further investigation .

Result of Action

The molecular and cellular effects of this compound’s action include the modulation of alpha1-adrenergic receptor activity. This modulation can lead to changes in the contraction of smooth muscles in various parts of the body .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

The compound interacts with various enzymes and proteins. It has been found to be a potential acetylcholinesterase inhibitor (AChEI), which is significant in the context of Alzheimer’s disease . Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter involved in memory and learning. By inhibiting this enzyme, N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3,4-dimethylbenzamide could potentially increase acetylcholine levels and thereby improve cognitive function .

Cellular Effects

This compound has been shown to have various effects on cells. For instance, it has been found to attenuate the neurotoxic effects of aluminium chloride (AlCl3) in rats . This includes improvements in short-term memory and anxiety levels, as well as a decrease in acetylcholinesterase activity .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules and changes in gene expression. As mentioned earlier, it acts as an acetylcholinesterase inhibitor, which means it binds to the active site of the enzyme and prevents it from breaking down acetylcholine .

Temporal Effects in Laboratory Settings

In one study, rats were treated with the compound for six weeks, and improvements in behavior and neurochemical indices were observed .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In one study, rats were treated with 3 and 5 mg/kg of the compound for six weeks . Both dosages were found to be effective in ameliorating the alterations induced by aluminium chloride .

Eigenschaften

IUPAC Name |

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-3,4-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O4S/c1-17-8-9-19(16-18(17)2)22(26)23-10-15-30(27,28)25-13-11-24(12-14-25)20-6-4-5-7-21(20)29-3/h4-9,16H,10-15H2,1-3H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTUABLDFYMVSTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(3-chloro-4-ethoxyphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B2624590.png)

![6-Fluoro-N-[2-(1-methylimidazol-2-YL)-1-phenylethyl]pyridine-3-carboxamide](/img/structure/B2624591.png)

![2-chloro-6-fluoro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2624596.png)

![4-({6-bromo-4-oxo-2-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-methoxyethyl)benzamide](/img/structure/B2624604.png)

![N-(3,4-dimethylphenyl)-2-{[5-(3,5-dimethylphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2624607.png)